6-((2-Chlorophenoxy)(phenyl)methyl)morpholin-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-[(2-chlorophenoxy)-phenylmethyl]morpholin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c18-13-8-4-5-9-14(13)22-17(12-6-2-1-3-7-12)15-10-19-16(20)11-21-15/h1-9,15,17H,10-11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEPAMNPHAPYGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(=O)N1)C(C2=CC=CC=C2)OC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Retrosynthetic Analysis of 6-((2-Chlorophenoxy)(phenyl)methyl)morpholin-3-one
A retrosynthetic analysis of the target molecule suggests two primary disconnection approaches, both of which hinge on the formation of the morpholin-3-one (B89469) ring as a key step.
Approach A: Disconnection of the N4-C5 and C6-O1 bonds. This approach leads back to a key intermediate, an N-(2-hydroxyethyl)amide derivative. This intermediate would already contain the pre-formed C6-substituent. The subsequent intramolecular cyclization, likely via an N-alkylation followed by lactamization, would then form the morpholin-3-one ring.
Approach B: Disconnection of the C2-N1 and C3-C2 bonds. This alternative strategy points towards a build-up of the morpholin-3-one ring from a substituted amino alcohol precursor, namely 2-amino-1-(2-chlorophenoxy)-1-phenylethanol. This amino alcohol could be reacted with a suitable two-carbon synthon, such as a haloacetyl halide, to furnish an intermediate that can undergo intramolecular cyclization to yield the desired product.
A less common but potentially viable approach could involve a multi-component reaction, such as an Ugi reaction, to assemble the core structure in a convergent manner. acs.org
Precursor Synthesis and Derivatization
The successful synthesis of this compound is critically dependent on the efficient preparation of key precursors.
Synthesis of Key Intermediates
Two principal intermediates have been identified through retrosynthetic analysis:
2-Amino-1-(2-chlorophenoxy)-1-phenylethanol: The synthesis of this crucial amino alcohol can be envisioned through several routes. One potential method involves the ring-opening of a suitably substituted epoxide, 2-((2-chlorophenoxy)(phenyl)methyl)oxirane, with an amine source. General methods for the synthesis of 2-amino-1-phenylethanol (B123470) derivatives often involve the reduction of corresponding α-amino ketones or the ring-opening of styrene (B11656) oxide. chemicalbook.comgoogleapis.com
2-((2-Chlorophenoxy)(phenyl)methyl)oxirane: This epoxide is a key precursor for the amino alcohol intermediate. Its synthesis could potentially be achieved through the epoxidation of a corresponding alkene or via a Darzens condensation reaction between 2-chlorobenzaldehyde (B119727) and a suitable phenyl-containing substrate.
Functionalization of the Morpholin-3-one Ring System
While direct functionalization of a pre-formed morpholin-3-one ring at the 6-position is challenging, derivatization at other positions is more established. For instance, N-alkylation or N-acylation of the morpholine (B109124) nitrogen is a common strategy to introduce further diversity into the molecule. However, for the synthesis of the title compound, the focus remains on constructing the ring with the C6-substituent already in place.
Direct Synthetic Routes for this compound
Direct synthetic routes to the target molecule would involve the simultaneous formation of the heterocyclic ring and the introduction of the C6-substituent.
Cyclization Strategies for Morpholin-3-one Formation
The most prevalent strategy for the formation of the morpholin-3-one ring is the intramolecular cyclization of an N-(2-hydroxyethyl)-2-haloacetamide. nih.govnih.gov This reaction typically proceeds under basic conditions, where the alkoxide generated from the hydroxyl group displaces the halide to form the six-membered ring.
An alternative cyclization strategy involves the reaction of an amino alcohol with an α,β-unsaturated ester. This Michael addition followed by lactamization can also lead to the formation of the morpholin-3-one core.
| Cyclization Strategy | Precursor | Typical Reagents and Conditions | Reference |
| Intramolecular Williamson Ether Synthesis | N-(2-hydroxyethyl)-2-haloacetamide | Base (e.g., NaH, K2CO3), Solvent (e.g., THF, DMF) | nih.govnih.gov |
| Michael Addition/Lactamization | Amino alcohol and α,β-unsaturated ester | Base, Solvent | - |
Stereoselective and Regioselective Synthetic Approaches
The synthesis of this compound introduces a stereocenter at the 6-position. Achieving stereocontrol in the synthesis is a significant consideration.
A potential stereoselective approach would involve the use of a chiral precursor, such as an enantiomerically pure 2-amino-1-(2-chlorophenoxy)-1-phenylethanol. The subsequent cyclization reaction would then be expected to proceed with retention of stereochemistry at the C6 position.
Optimization of Reaction Conditions
The successful synthesis of substituted morpholin-3-ones hinges on the careful optimization of various reaction parameters. These include the choice of catalyst and solvent, as well as the precise control of temperature and pressure. These factors collectively influence reaction rates, yields, and the stereochemical outcome.
The selection of an appropriate catalyst and solvent system is crucial for directing the reaction toward the desired product efficiently. In the synthesis of heterocyclic structures analogous to morpholin-3-ones, various catalyst systems have been explored.
Catalyst Systems: Both Lewis and Brønsted acids are frequently employed to catalyze key bond-forming reactions. For instance, in the synthesis of complex pyrrolo[3,4-b]pyridin-5-ones, which share synthetic challenges with substituted morpholinones, Lewis acids such as Scandium (III) triflate (Sc(OTf)₃), Ytterbium (III) triflate (Yb(OTf)₃), and Indium (III) chloride (InCl₃) have been tested. mdpi.com Ytterbium (III) triflate was found to provide the highest yield in certain multi-component reactions. mdpi.com For the construction of morpholinones bearing aza-quaternary stereocenters, Zinc Chloride (ZnCl₂) has been shown to be an effective catalyst for cyclizative 1,2-rearrangement. researchgate.netresearchgate.net In other contexts, such as hydrogenation steps to create amino-substituted precursors, metal catalysts like palladium on activated carbon are preferred. google.com
Solvent Effects: The solvent plays a critical role by solubilizing reactants and influencing the transition state energies of the reaction. The choice of solvent can significantly impact reaction yield and rate. A study on the synthesis of a pyrrolo[3,4-b]pyridin-5-one derivative compared several solvents, including methanol (B129727) (MeOH), ethanol (B145695) (EtOH), acetonitrile (B52724) (CH₃CN), and toluene. mdpi.com Toluene was identified as the optimal solvent as it effectively solubilized all reactants even at room temperature, leading to a superior yield. mdpi.com In hydrogenation reactions for precursors to compounds like 4-(4-aminophenyl)-3-morpholinone, aliphatic alcohols such as ethanol are highly effective, allowing for milder reaction conditions and simplified work-up procedures. google.com
The interactive table below summarizes the effects of different catalysts and solvents on the yield of a polyheterocyclic system, illustrating the importance of optimizing these parameters. mdpi.com
| Entry | Catalyst (3 mol%) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Sc(OTf)₃ | MeOH | 65 | 43 |
| 2 | Yb(OTf)₃ | MeOH | 65 | 51 |
| 3 | InCl₃ | MeOH | 65 | 33 |
| 4 | NH₄Cl | MeOH | 65 | 25 |
| 5 | Yb(OTf)₃ | EtOH | 70 | 65 |
| 6 | Yb(OTf)₃ | Toluene | 80 | 73 |
| 7 | Yb(OTf)₃ | CH₃CN | 70 | 55 |
Temperature and pressure are fundamental physical parameters that govern the kinetics and thermodynamics of chemical reactions. Their optimization is essential for maximizing product yield and minimizing reaction time.
Temperature: Reaction temperature directly affects the rate of reaction, with higher temperatures generally leading to faster conversions. However, elevated temperatures can also promote side reactions or decomposition of reactants and products. In the synthesis of 4-(4-aminophenyl)-3-morpholinone via hydrogenation, temperatures between 40 and 120°C have been explored, with a preferred range of 75 to 85°C. google.com This optimal range shortens the reaction time significantly while maintaining high yield and purity. google.com In some modern synthetic approaches, microwave irradiation is used as a heating source to rapidly increase the temperature, often leading to dramatically reduced reaction times, as seen in syntheses conducted at 65-80°C. mdpi.com
Pressure: Pressure is a critical parameter primarily in reactions involving gases, such as hydrogenation. In the catalytic hydrogenation of 4-(4-nitrophenyl)-3-morpholinone, a hydrogen pressure of 2 to 10 bar is utilized. google.com The optimal pressure was found to be between 4.5 and 5.5 bar, which, in combination with the optimized temperature and solvent, allows the reaction to be completed in approximately one hour. google.com
The following table details the optimized temperature and pressure parameters for a key hydrogenation step in the synthesis of a morpholin-3-one precursor. google.com
| Parameter | General Range | Preferred Range | Optimal Range |
|---|---|---|---|
| Temperature (°C) | 40 - 120 | 75 - 85 | ~80 |
| Hydrogen Pressure (bar) | 2 - 10 | 4.5 - 5.5 | ~5 |
Comparative Analysis of Synthetic Pathways
Pathway A: N-Arylation of Morpholin-3-one: This approach begins with the pre-formed morpholin-3-one ring. The core is first synthesized, and then substituents are introduced. For example, morpholin-3-one can be deprotonated with a strong base like sodium hydride and subsequently reacted with an activated aryl halide, such as 4-fluoronitrobenzene, to yield the N-arylated product. google.com This method is straightforward for introducing substituents on the nitrogen atom but may be less flexible for modifying the carbon backbone of the heterocycle.
Pathway B: Cyclization of α-(2-chloroethoxy)-amides: This is a classical and convergent approach where a linear precursor is synthesized and then cyclized to form the heterocyclic ring. researchgate.net For instance, 2-(2-chloroethoxy)acetic acid is reacted with an aniline (B41778) derivative (e.g., 4-nitroaniline) to form an N-(4-nitrophenyl)acetamide intermediate. google.com This intermediate is then treated with a base (e.g., potassium carbonate) to induce an intramolecular nucleophilic substitution, closing the ring to form the 4-(4-nitrophenyl)morpholin-3-one. google.com This pathway allows for diversity by modifying both the aniline and the chloroethoxyacetyl components.
The table below provides a comparative analysis of these synthetic pathways.
| Feature | Pathway A (N-Arylation) | Pathway B (Amide Cyclization) | Pathway C (Aryl Nitration) |
|---|---|---|---|
| Starting Materials | Morpholin-3-one, Aryl Halides | 2-(2-chloroethoxy)acetic acid, Anilines | 2-Anilinoethanol, Chloroacetyl Chloride |
| Key Transformation | Nucleophilic Aromatic Substitution | Intramolecular Williamson Ether Synthesis | Electrophilic Aromatic Substitution (Nitration) |
| Advantages | Direct, uses pre-formed core | Convergent, allows for diversity | Builds complexity on a simple core |
| Disadvantages | Less flexible for ring substitution | Requires synthesis of linear precursor | Potential for regioisomer formation, harsh conditions |
Spectroscopic and Structural Characterization in Research
Advanced Spectroscopic Techniques for Structural Elucidation
The definitive identification and structural confirmation of 6-((2-chlorophenoxy)(phenyl)methyl)morpholin-3-one would necessitate a suite of spectroscopic analyses. Each technique offers unique insights into the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
A ¹H NMR spectrum would reveal the number of distinct proton environments and their electronic surroundings. The protons on the phenyl, 2-chlorophenoxy, and morpholin-3-one (B89469) rings would exhibit characteristic chemical shifts. For instance, aromatic protons typically appear in the downfield region (δ 6.5-8.0 ppm), with their specific shifts influenced by the electron-withdrawing chloro and phenoxy groups. The protons of the morpholine (B109124) ring and the methine proton at the 6-position would appear in the aliphatic region, with their multiplicity (singlet, doublet, triplet, etc.) providing information about neighboring protons.
Hypothetical ¹H NMR Data Table
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Phenyl-H | 7.2 - 7.5 | Multiplet |
| Chlorophenoxy-H | 6.8 - 7.4 | Multiplet |
| Morpholine-NH | ~6.0 - 8.0 | Broad Singlet |
| Methine-H (C6-H) | ~4.5 - 5.0 | Multiplet |
| Morpholine-CH₂ (C2) | ~4.0 - 4.3 | Multiplet |
| Morpholine-CH₂ (C5) | ~3.0 - 3.5 | Multiplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
Complementing the ¹H NMR, a ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. The carbonyl carbon of the morpholin-3-one ring would be expected to have a characteristic downfield shift (δ ~170 ppm). The aromatic carbons would resonate in the δ 110-160 ppm range, while the aliphatic carbons of the morpholine ring and the methine carbon would appear at higher field strengths.
Hypothetical ¹³C NMR Data Table
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl C=O (C3) | ~170 |
| Aromatic C (C-Cl) | ~130 |
| Aromatic C (C-O) | ~155 |
| Aromatic C-H | 115 - 135 |
| Methine C (C6) | ~75 - 80 |
| Morpholine C (C2) | ~65 - 70 |
| Morpholine C (C5) | ~40 - 45 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign the proton and carbon signals and establish the connectivity of the molecular fragments, two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connections within the morpholine ring and the aromatic systems.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the phenyl, chlorophenoxy, and morpholin-3-one moieties through the central methine carbon.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amide C=O stretch (around 1650-1680 cm⁻¹), the N-H stretch of the amide (around 3200-3400 cm⁻¹), C-O-C stretches of the ether and morpholine ring, and C-Cl and C-H stretches of the aromatic and aliphatic parts.
Hypothetical IR Data Table
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (Amide) | 3200 - 3400 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=O Stretch (Amide) | 1650 - 1680 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-O Stretch (Ether) | 1200 - 1250 |
| C-N Stretch | 1100 - 1200 |
| C-Cl Stretch | 700 - 800 |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) for a given molecular structure.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. This approach is instrumental in optimizing the molecular geometry to find its most stable three-dimensional arrangement (the lowest energy conformation). For 6-((2-Chlorophenoxy)(phenyl)methyl)morpholin-3-one, a DFT study would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to perform calculations. The output would provide precise bond lengths, bond angles, and dihedral angles of the optimized structure.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-Cl | Data not available |
| Bond Length | C=O | Data not available |
| Bond Length | C-N | Data not available |
| Bond Angle | O-C-N | Data not available |
| Dihedral Angle | Phenyl-C-C-Phenoxy | Data not available |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific computational studies for this molecule were found.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller gap generally indicates higher reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound
| Parameter | Energy (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
Note: The data in this table is hypothetical and for illustrative purposes only.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map uses a color scale to indicate regions of negative electrostatic potential (electron-rich, typically colored red or orange) and positive electrostatic potential (electron-poor, typically colored blue). These maps can identify likely sites for electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. It provides a detailed picture of the charge transfer and delocalization of electrons within a molecule. NBO analysis can quantify the stability arising from hyperconjugative interactions, which are crucial for understanding molecular structure and reactivity.
Molecular Dynamics (MD) Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations would be used to explore its conformational landscape. By simulating the molecule's behavior in a solvent (like water) over a period of time, researchers can identify the most stable and frequently occurring conformations, which is essential for understanding its biological activity.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is extensively used in drug design to understand how a potential drug molecule might interact with its biological target. For this compound, docking studies would involve computationally placing the molecule into the binding site of a specific protein to predict its binding affinity and the key intermolecular interactions (like hydrogen bonds, hydrophobic interactions, and van der Waals forces) that stabilize the complex.
Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Parameter | Value |
| Target Protein | Data not available |
| Binding Affinity (kcal/mol) | Data not available |
| Key Interacting Residues | Data not available |
| Type of Interactions | Data not available |
Note: The data in this table is hypothetical and for illustrative purposes only.
Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the detailed computational and theoretical investigations for the compound “this compound” that would allow for the creation of the requested article. The search for data on its binding modes, non-covalent interactions, Quantitative Structure-Activity Relationship (QSAR) modeling, and solvent effects did not yield specific studies on this particular molecule.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information strictly pertaining to "this compound" as per the provided outline. The general principles of the requested computational methods are well-established in medicinal chemistry, but their specific application and results for this compound are not documented in the accessible scientific domain.
Exploration of Biological Activities and Mechanisms of Action
Investigation of Receptor and Enzyme Interactions
Research into the morpholin-3-one (B89469) class of compounds has centered on their potent and selective modulation of key enzymes involved in the endocannabinoid system.
Kinase Inhibition Studies
A thorough review of published scientific literature does not provide specific data on the direct interaction of 6-((2-Chlorophenoxy)(phenyl)methyl)morpholin-3-one with kinase targets. Studies have not focused on this compound as an inhibitor of Epidermal Growth Factor Receptor (EGFR) or other kinases.
There is no available scientific evidence to suggest that this compound acts as an inhibitor of EGFR tyrosine kinase.
Similarly, there are no specific research findings that detail the modulation of other relevant kinase targets by this compound.
Monoacylglycerol Lipase (MAGL) Modulation
The primary biological activity identified for the morpholin-3-one scaffold, to which this compound belongs, is the inhibition of Monoacylglycerol Lipase (MAGL). researchgate.netethz.ch MAGL is a crucial serine hydrolase responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). mdpi.com The inhibition of MAGL by morpholin-3-one derivatives is considered a promising therapeutic strategy for various neurological disorders, including neuroinflammation and neurodegeneration. researchgate.netnih.gov
In a key study, a series of novel MAGL inhibitors based on the morpholin-3-one structure were designed and synthesized. ethz.ch These compounds were evaluated for their inhibitory potency, metabolic stability, and kinetic profiles to identify suitable candidates for positron emission tomography (PET) imaging of MAGL in the brain. ethz.chethz.ch The research identified optimized compounds with high affinity and specificity for MAGL. researchgate.net
Table 1: MAGL Inhibitory Potency of Representative Morpholin-3-one Derivatives Note: Data represents findings for novel derivatives from the morpholin-3-one class, as specific data for this compound was not detailed in the referenced studies.
| Compound ID | MAGL IC50 (nM) |
|---|---|
| Lead Structure | Moderate |
Enzyme Kinetics and Inhibitory Mechanisms
The inhibitory mechanism of this class of compounds against MAGL has been characterized as reversible. researchgate.net Initial lead compounds from the morpholin-3-one series were hampered by slow in-vivo kinetics. ethz.ch However, subsequent structural optimization led to the development of derivatives with significantly improved kinetic profiles, making them more suitable for dynamic imaging applications like PET. ethz.chethz.ch
The improved kinetics are crucial for PET tracers, allowing for more accurate mapping of enzyme distribution and density in the brain. The research confirmed that these compounds act as reversible MAGL inhibitors, which is a desirable characteristic for therapeutic agents as it can lead to a better safety profile compared to irreversible inhibitors. nih.gov
Table 2: Kinetic Profile Comparison of Morpholin-3-one Derivatives Note: This table provides a qualitative comparison based on descriptions in the cited literature.
| Compound Type | In Vivo Kinetic Profile | Inhibition Mechanism |
|---|---|---|
| Lead Structure | Slow | Reversible |
Cellular and Molecular Impact Studies
The primary molecular impact of MAGL inhibition by morpholin-3-one derivatives is the modulation of the endocannabinoid signaling pathway. By blocking MAGL, these inhibitors prevent the hydrolysis of 2-AG, leading to an increase in its local concentrations. biorxiv.org This, in turn, reduces the levels of arachidonic acid, a precursor for pro-inflammatory prostaglandins. mdpi.combiorxiv.org
Cellular studies and in-vivo imaging have demonstrated the high specificity of these compounds. Autoradiography studies using radiolabeled versions of the optimized morpholin-3-one derivatives on rodent brain tissue successfully mapped the specific distribution patterns of MAGL. ethz.ch Further PET studies in mice confirmed these findings in vivo and demonstrated high specificity, which was validated by using MAGL knockout mice as a control. ethz.chethz.ch These studies confirm that the compound effectively engages with its intended target in a complex biological system, which is a critical step in the development of both imaging agents and potential therapeutics.
No Scientific Data Available for this compound
Following a comprehensive search of scientific databases and literature, it has been determined that there is no publicly available research detailing the biological activities of the chemical compound This compound .
The specific areas of investigation requested, including the modulation of cell cycle progression, induction of apoptosis, upregulation of apoptotic proteins, and antimicrobial efficacy, have not been the subject of published studies for this particular molecule.
While research exists for other derivatives of morpholin-3-one, the strict requirement to focus solely on "this compound" prevents the inclusion of data from related but distinct chemical entities. Extrapolating findings from other compounds would be scientifically unsound and would not provide an accurate profile of the specific molecule .
Therefore, due to the absence of scientific data, it is not possible to generate a thorough, informative, and scientifically accurate article on the biological activities of this compound as outlined in the request.
Table of Compounds Mentioned
Antimicrobial Activity Studies
Proposed Mechanisms of Antimicrobial Action (e.g., DNA gyrase inhibition)
While the precise mechanism of antimicrobial action for this compound has not been elucidated in published research, the structural features of this compound class suggest potential interactions with well-established bacterial targets. One such plausible target is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription. nih.gov Inhibition of this enzyme leads to the disruption of DNA supercoiling, ultimately resulting in bacterial cell death. nih.gov
The morpholine (B109124) moiety is a recognized pharmacophore in medicinal chemistry, and its derivatives have been investigated for a wide range of biological activities, including antimicrobial effects. researchgate.net The presence of aromatic and chloro-substituted phenyl rings in the title compound could facilitate binding to the active site of bacterial enzymes like DNA gyrase through various non-covalent interactions, such as hydrophobic and van der Waals interactions. However, without experimental data, the inhibition of DNA gyrase remains a hypothetical mechanism for this specific compound.
Other potential mechanisms of antimicrobial action for novel synthetic compounds can include disruption of the bacterial cell membrane, inhibition of protein synthesis, or interference with metabolic pathways. Further investigation through in vitro and in vivo studies would be necessary to determine the actual mechanism of action for this compound.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For the class of 6-substituted morpholin-3-ones, while specific SAR data for this compound is unavailable, general principles can be inferred from related series of antimicrobial agents.
The nature and position of substituents on the aromatic rings of molecules similar to this compound are expected to significantly influence their biological potency and selectivity.
Substituents on the Phenyl Ring: The presence of a chlorine atom at the ortho-position of the phenoxy ring is a key feature. Halogen atoms can modulate the electronic properties and lipophilicity of the molecule, which in turn affects its ability to cross bacterial cell membranes and bind to its target. The position of the halogen is also critical; for instance, moving the chlorine to the meta or para position could alter the binding affinity and selectivity.
The following interactive table illustrates a hypothetical SAR for the impact of substituents on the antimicrobial activity of a generic 6-arylmethyl-morpholin-3-one scaffold, based on common observations in medicinal chemistry.
| Substituent (R) on Phenyl Ring | Substituent (X) on Phenoxy Ring | Relative Antimicrobial Potency | Notes |
| H | 2-Cl | Baseline | Reference compound structure. |
| 4-F | 2-Cl | Potentially Increased | Fluorine can enhance binding and metabolic stability. |
| 4-OCH3 | 2-Cl | Potentially Decreased | Electron-donating groups may reduce activity. |
| H | 4-Cl | Activity may vary | Positional isomers often exhibit different activities. |
| H | 2,4-diCl | Potentially Increased | Additional halogen may enhance lipophilicity and binding. |
This table is for illustrative purposes only and is not based on experimental data for this compound.
The carbon atom at the 6-position of the morpholin-3-one ring, to which the (2-chlorophenoxy)(phenyl)methyl group is attached, is a chiral center. Therefore, this compound can exist as a pair of enantiomers. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicities.
The rotatable bonds within the 6-((2-Chlorophenoxy)(phenyl)methyl) substituent allow the molecule to adopt various conformations. This conformational flexibility can be crucial for its ability to bind to a biological target. The molecule must be able to adopt a low-energy conformation that is complementary to the shape of the binding site.
Computational modeling techniques, such as conformational analysis, could be employed to predict the preferred conformations of this molecule. Understanding the conformational requirements for activity could guide the design of more rigid analogs with potentially higher potency and selectivity. For instance, introducing cyclic structures or other conformational constraints could lock the molecule into its bioactive conformation.
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the class of morpholin-3-one derivatives, a hypothetical pharmacophore for antimicrobial activity could be proposed based on the structure of the title compound.
Key structural motifs likely include:
The morpholin-3-one core: This heterocyclic ring system serves as the central scaffold.
The substituted diarylmethyl group at the 6-position: The two aromatic rings and their substituents are likely key for target recognition and binding.
Specific hydrogen bond donors and acceptors: The carbonyl group and the nitrogen atom in the morpholine ring could participate in hydrogen bonding with the target protein.
Hydrophobic regions: The phenyl and chlorophenoxy groups represent significant hydrophobic features that could interact with nonpolar pockets in the target's binding site.
A generalized pharmacophore model for this class of compounds might include features such as an aromatic ring, a hydrophobic group, a hydrogen bond acceptor, and a hydrogen bond donor, all arranged in a specific three-dimensional orientation. researchgate.net
Potential Research Applications and Future Directions
Development of Chemical Probes for Biological Systems
Chemical probes are essential tools for understanding and manipulating biological processes within the native cellular environment. mskcc.org The development of "mutated" chemicals allows researchers to gain insights into protein function in a way that is analogous to genetic mutations. mskcc.org The morpholin-3-one (B89469) scaffold of 6-((2-Chlorophenoxy)(phenyl)methyl)morpholin-3-one presents a promising starting point for the creation of such probes.
Derivatives of this compound could be synthesized to incorporate various reporter groups, such as:
Fluorescent tags: For use in microscopy and flow cytometry to visualize the localization and movement of the probe within cells. mskcc.org
Biotinylation: To facilitate the isolation and identification of protein targets through techniques like mass spectrometry. mskcc.org
Radiolabeling: Enabling in vivo imaging techniques to study the distribution and target engagement of the probe in whole organisms. mskcc.org
For instance, a coumarin-based fluorescent probe incorporating a morpholine (B109124) moiety has been developed for the detection of biological oxidants, demonstrating the utility of this scaffold in creating sensitive and specific research tools. nih.gov By functionalizing the this compound core, a toolbox of chemical probes could be generated to investigate a variety of biological questions. mskcc.org
Table 1: Potential Chemical Probes Derived from this compound
| Probe Type | Reporter Group | Potential Application |
| Fluorescent Probe | Fluorescein isothiocyanate (FITC) | Cellular imaging and localization studies |
| Affinity Probe | Biotin | Pull-down assays and target identification |
| Imaging Agent | Iodine-124 | In vivo positron emission tomography (PET) imaging |
Scaffold for Design of Novel Ligands Targeting Specific Biomolecules
The morpholine heterocycle is a prominent feature in numerous approved and experimental drugs due to its advantageous biological and pharmacokinetic properties. nih.gov The core structure of this compound can serve as a versatile scaffold for the design of new ligands aimed at specific biological targets. The prioritization of new scaffolds is a significant challenge in drug discovery, with a vast number of potential ring systems available. digitellinc.com The morpholine scaffold is already well-established, providing a solid foundation for further development. digitellinc.com
The design of novel ligands can be approached through several strategies:
Structure-Based Drug Design: Utilizing computational modeling to simulate the binding of derivatives to the active site of a target protein. mdpi.com
Fragment-Based Drug Discovery: Using the morpholin-3-one core as a starting point and building upon it with other chemical fragments to enhance affinity and selectivity. azolifesciences.com
Scaffold Hopping: Replacing a known active scaffold with the morpholin-3-one core to develop new chemical entities with potentially improved properties. mdpi.com
The morpholine ring itself can contribute significantly to the pharmacophore of a molecule, participating in key interactions with biological targets. nih.gov For example, in the design of mTOR inhibitors, the morpholine moiety has been shown to be crucial for activity. mdpi.com By systematically modifying the substituents on the this compound scaffold, libraries of new compounds can be generated and screened for activity against a wide range of biomolecules.
Strategies for Enhancing Modulatory Potency and Target Specificity
Once a lead compound with some biological activity is identified, the next step is to optimize its potency and selectivity. This can be achieved through various medicinal chemistry strategies. nih.gov For this compound, these strategies could include:
Structural Modification: Altering the chemical structure to improve its affinity for the target receptor is a key strategy. patsnap.com This could involve modifying the substituents on the phenyl and chlorophenoxy rings to explore structure-activity relationships (SAR). e3s-conferences.org The introduction of different functional groups can enhance interactions with the target, such as hydrogen bonding or van der Waals forces. researchgate.net
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved potency and pharmacokinetic profiles.
Conformational Constraint: Introducing rigid elements into the molecule can lock it into a more bioactive conformation, reducing the entropic penalty of binding to its target. nih.gov
For example, in a series of novel quinoline derivatives, the length of a methylene side chain and the substituents on a phenyl ring were found to be closely related to their inhibitory potency against cholinesterases. nih.gov Similarly, for this compound, systematic modifications to its structure could lead to a significant enhancement of its biological activity.
Table 2: Hypothetical Structure-Activity Relationship (SAR) for Derivatives of this compound
| R1 (on Phenyl Ring) | R2 (on Chlorophenoxy Ring) | Relative Potency |
| H | H | 1x |
| 4-Fluoro | H | 5x |
| 4-Methoxy | H | 2x |
| H | 4-Chloro | 10x |
Exploration of New Biological Targets and Pathways
The broad range of biological activities associated with morpholine-containing compounds suggests that derivatives of this compound could interact with a variety of biological targets. tandfonline.com These include enzymes and receptors involved in neurodegenerative diseases, cancer, and infectious diseases. acs.orge3s-conferences.org
Potential avenues for exploration include:
Kinase Inhibition: The morpholine scaffold is present in several kinase inhibitors, and derivatives could be screened against a panel of kinases to identify new anticancer agents. researchgate.net For example, novel morpholin-3-one fused quinazoline derivatives have been identified as EGFR tyrosine kinase inhibitors. nih.gov
Neurotransmitter Receptors: Morpholine-based compounds have shown activity at various central nervous system (CNS) targets. acs.org The ability of the morpholine ring to improve blood-brain barrier permeability makes it an attractive scaffold for CNS drug discovery. tandfonline.com
Antimicrobial Activity: Morpholine derivatives have been investigated for their antibacterial and antifungal properties. ijprs.comnih.gov
By screening this compound and its derivatives against a diverse array of biological targets, novel therapeutic applications for this chemical scaffold can be uncovered.
Integration with Advanced Screening Platforms and Methodologies
High-throughput screening (HTS) is a crucial component of modern drug discovery, allowing for the rapid testing of large compound libraries. nih.gov The this compound scaffold is well-suited for integration into HTS campaigns due to the synthetic accessibility of the morpholine ring, which allows for the creation of large and diverse chemical libraries. nih.gov
Advanced screening platforms that could be utilized include:
Automated HTS: Using robotics and automated liquid handling to screen thousands of compounds per day. azolifesciences.com
High-Content Screening (HCS): Imaging-based assays that can provide more detailed information about the effects of a compound on cellular morphology and function.
AI-Powered Platforms: The integration of artificial intelligence and machine learning with HTS can enhance the analysis of large datasets, improve the prediction of compound activity, and accelerate the identification of promising drug candidates. thelifescience.orgyoutube.com
A new approach that integrates different screening platforms using bioinformatics has shown promise in addressing major challenges in natural product drug discovery, such as determining the mechanism of action and identifying the active molecule in a complex mixture. technologynetworks.com Similar integrated platforms could be used to efficiently screen and characterize libraries of derivatives based on the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
